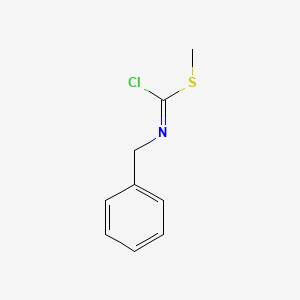
Methyl benzylcarbonochloridimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl benzylcarbonochloridimidothioate is an organic compound with a complex structure that includes a benzyl group, a carbonochloridimidothioate moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzylcarbonochloridimidothioate typically involves the reaction of benzyl chloride with methyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl benzylcarbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl benzylcarbonochloridimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Some derivatives of this compound may have pharmacological properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl benzylcarbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, affecting their function and activity. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzyl isothiocyanate: Shares the benzyl group and isothiocyanate moiety but lacks the chlorine and methyl groups.
Methyl isothiocyanate: Contains the methyl and isothiocyanate groups but lacks the benzyl and chlorine components.
Benzyl chloride: Contains the benzyl and chlorine groups but lacks the isothiocyanate and methyl components.
Uniqueness
Methyl benzylcarbonochloridimidothioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyl and isothiocyanate moieties allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Properties
CAS No. |
94518-63-5 |
|---|---|
Molecular Formula |
C9H10ClNS |
Molecular Weight |
199.70 g/mol |
IUPAC Name |
N-benzyl-1-methylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C9H10ClNS/c1-12-9(10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
SNCMMXPKVUABMJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















